4-Chloro-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-1,3,5-triazin-2-amine are bacterial cells , specifically Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The compound has been found to exhibit significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . A potential drug target, DNA gyrase , was found to be the most suitable for these molecules using molecular docking .
Biochemical Pathways
Given its potential interaction with dna gyrase, it can be inferred that the compound may interfere withDNA replication in bacteria, thereby inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . The compound has been found to be more active against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa compared to Gram-positive bacteria Bacillus subtilis and Streptococcus pyogenes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability . The compound’s solubility may also affect its action, with higher solubility potentially leading to greater bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an amine. The reaction typically occurs in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the process . The reaction can be carried out under conventional heating or using microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the triazine ring.
Cyclization: This compound can undergo intramolecular cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium carbonate, potassium carbonate
Solvents: Dioxane, water, tetrahydrofuran
Conditions: Room temperature to reflux, microwave irradiation for enhanced reaction rates
Major Products
The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Some derivatives of this compound are being explored for their potential as therapeutic agents.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for disinfectants.
2-Amino-4-chloro-6-phenyl-1,3,5-triazine: Investigated for its antimicrobial properties.
Uniqueness
4-Chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its chlorine atom makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-chloro-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNIJSKNRGBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227869 | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-13-9 | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-1,3,5-triazin-2-amine in the context of this research?
A: this compound is one of the four metabolites identified during the biodegradation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 []. Its presence, along with other metabolites, helps us understand the breakdown pathway of the dye and assess the potential environmental impact of the biodegradation process. While the decolorization of the dye is positive, the study revealed that this specific metabolite, along with others, still exhibited phytotoxicity, potentially due to the presence of the triazine structure []. This highlights that while biodegradation can decolorize dyes, the resulting metabolites require careful evaluation for their potential toxicity.
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